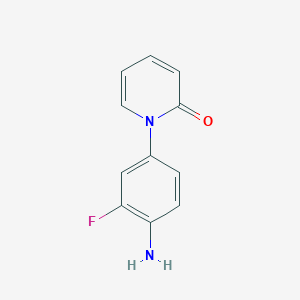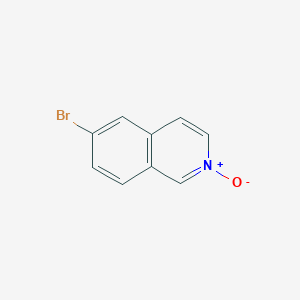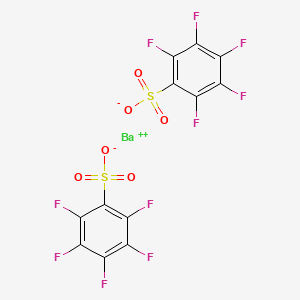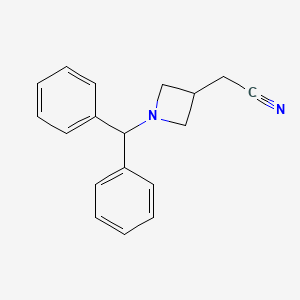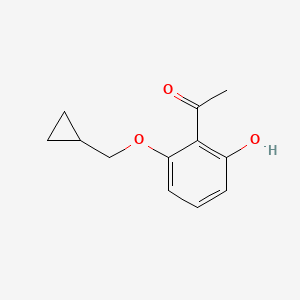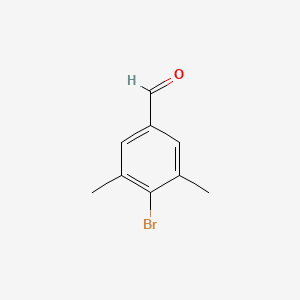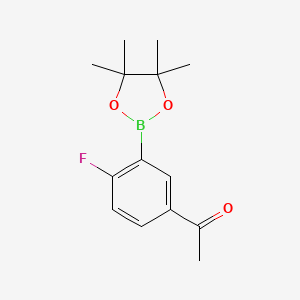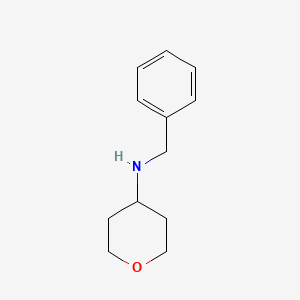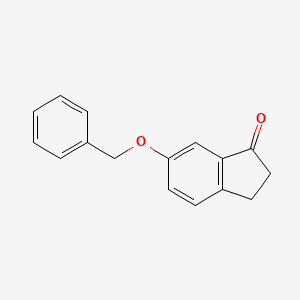
6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one
Vue d'ensemble
Description
6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one, commonly known as 6-benzyloxindole (6-BOI) is a heterocyclic compound that has been studied extensively due to its unique structure and wide range of applications. 6-BOI is a member of the indole family and is derived from the condensation of benzaldehyde and indole. 6-BOI has been used in a number of scientific and medical fields, including organic synthesis, drug design, and laboratory experiments. The structure of 6-BOI is highly versatile, allowing for a wide range of chemical reactions and applications.
Applications De Recherche Scientifique
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have shown significant in vitro antioxidant and antimicrobial activity .
- Method : The complexes are synthesized by condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . They are characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .
- Results : The synthesized metal(II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . Cu(II) complexes were most potent having IC50 value from 2.98 to 3.89 μM range .
- Field : Pharmaceutical Chemistry
- Application : Chalcone derivatives have wide applications in pharmaceutical and medicinal chemistry . They are synthesized by coupling with aromatic substituted aldehyde .
- Method : The compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results : The synthesized compounds were screened for antimicrobial activity .
- Field : Material Science
- Application : The compound is used in the development of liquid crystalline materials .
- Method : A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, are prepared and investigated in detail .
- Results : The effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials developed from rod-like Schiff base has been described .
Antioxidant and Antimicrobial Activity
Synthesis of Chalcone Derivatives
Liquid Crystal Development
- Field : Inorganic Chemistry
- Application : The compound is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have shown significant in vitro antioxidant and antimicrobial activity .
- Method : Sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . They were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .
- Results : The synthesized metal(II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . Cu(II) complexes were most potent having IC50 value from 2.98 to 3.89 μM range .
- Field : Pharmaceutical Chemistry
- Application : 6-Benzyloxy-1-BOC-indole-2-boronic acid is a pharmaceutical intermediate .
- Method : This compound is synthesized and then used in the production of other pharmaceuticals .
- Field : Photochemistry
- Application : The conformational space of the molecule of benzyloxy substituted ortho -OH substituted aryl Schiff base trans 2- ( (2- (benzyloxy)benzylidene)amino)phenol (BBAP) has been investigated .
- Method : An extensive series of quantum chemical calculations, undertaken within the density functional theory framework .
- Results : This study provides insights into the photochemical properties of the compound .
Transition Metal Complexes
Pharmaceutical Intermediate
Photochemical Studies
- Field : Inorganic Chemistry
- Application : The compound is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have shown significant in vitro antioxidant and antimicrobial activity .
- Method : Sixteen Co(II), Ni(II), Cu(II) and Zn(II) complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . They were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .
- Results : The synthesized metal(II) complexes are highly potent and also show good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . Cu(II) complexes were most potent having IC50 value from 2.98 to 3.89 μM range .
- Field : Pharmaceutical Chemistry
- Application : 6-Benzyloxy-1-BOC-indole-2-boronic acid is a pharmaceutical intermediate .
- Method : This compound is synthesized and then used in the production of other pharmaceuticals .
- Field : Photochemistry
- Application : The conformational space of the molecule of benzyloxy substituted ortho -OH substituted aryl Schiff base trans 2- ( (2- (benzyloxy)benzylidene)amino)phenol (BBAP) has been investigated .
- Method : An extensive series of quantum chemical calculations, undertaken within the density functional theory framework .
- Results : This study provides insights into the photochemical properties of the compound .
Transition Metal Complexes
Pharmaceutical Intermediate
Photochemical Studies
Propriétés
IUPAC Name |
6-phenylmethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16-9-7-13-6-8-14(10-15(13)16)18-11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYHTJMGZJVEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625626 | |
| Record name | 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |
CAS RN |
25083-80-1 | |
| Record name | 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


